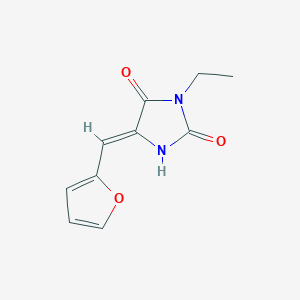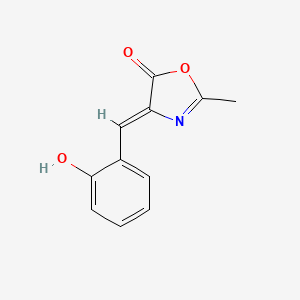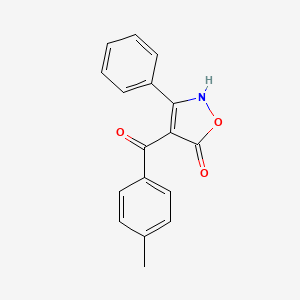
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione is a chemical compound with the molecular formula C12H16O3. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by its unique structural features, including a benzofuran core with multiple methyl substitutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione typically involves the oxidation of benzofuran compounds. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using suitable oxidizing agents and catalysts. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Substitution reactions, especially at the methyl groups, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Transition metals like palladium and platinum are used in catalytic reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit microbial growth, and induce apoptosis in cancer cells. The exact pathways depend on the specific derivative and its target .
類似化合物との比較
Similar Compounds
2,3-Dihydro-2,2,4,6-tetramethylbenzofuran: Shares a similar core structure but differs in the position and number of methyl groups.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: A derivative with an amino group, known for its entactogenic properties.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another amino derivative with similar properties.
Uniqueness
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
2,2,4,7-tetramethyl-3H-1-benzofuran-5,6-dione |
InChI |
InChI=1S/C12H14O3/c1-6-8-5-12(3,4)15-11(8)7(2)10(14)9(6)13/h5H2,1-4H3 |
InChIキー |
PXNWHZSXWZVCTK-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CC(OC2=C(C(=O)C1=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12891082.png)



![2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
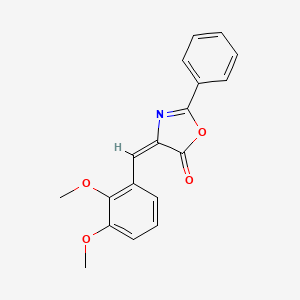
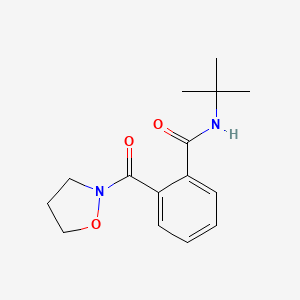
![4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B12891160.png)
![2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12891165.png)
